molecular formula C7H9N3O B2386607 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1484437-84-4

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B2386607
CAS No.: 1484437-84-4
M. Wt: 151.169
InChI Key: OBRHWYUKMDCTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is an organic compound with the molecular formula C7H9N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile typically involves the reaction of 1-methyl-1H-pyrazole with methoxyacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of methoxyacetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrile group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: Lacks the methoxy group, which may affect its reactivity and applications.

    2-Methoxy-2-(1H-pyrazol-4-yl)acetonitrile: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is unique due to the presence of both the methoxy and nitrile groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and enhance its potential for various applications in research and industry .

Properties

IUPAC Name

2-methoxy-2-(1-methylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10-5-6(4-9-10)7(3-8)11-2/h4-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRHWYUKMDCTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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